3'-Hydroxydehydroaglaiastatin
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Overview
Description
3'-Hydroxydehydroaglaiastatin is a natural product found in Aglaia odorata with data available.
Scientific Research Applications
Antineoplastic Agents and Cancer Cell Growth Inhibition
- Research on stilbenes related to combretastatin A-3, which is structurally related to 3'-Hydroxydehydroaglaiastatin, demonstrated significant cancer cell growth inhibition. These compounds showed potential in inhibiting tubulin polymerization and binding of colchicine to tubulin, indicating their use in cancer treatment (Pettit et al., 2005).
Bioprinting and Tissue Engineering
- The development of hydrogel composites for three-dimensional bioprinting has applications in tissue engineering. These composites, which could potentially include this compound, are used for the placement of cells and materials in three-dimensional constructs (Wüst et al., 2014).
Biotechnological Production and Applications
- Studies on 3-Hydroxypropionaldehyde (3-HPA), closely related to this compound, focus on its use in food preservation and as a precursor for chemicals like acrylic acid. Biotechnological production of 3-HPA from renewable resources is being explored for applications in food and bulk chemicals (Vollenweider & Lacroix, 2004).
Polyhydroxyalkanoates in Medical Devices and Tissue Engineering
- Polyhydroxyalkanoates (PHA), which may include derivatives of this compound, are used in developing medical devices and tissue engineering materials. These biodegradable polymers have applications in sutures, cardiovascular patches, and other biomedical devices (Chen & Wu, 2005).
Hydroxyurea in Clinical Trials and Leukemia Treatment
- Hydroxyurea, a compound related to this compound, has been used in clinical trials for leukemia and other neoplastic diseases. Its role in DNA synthesis inhibition and ribonucleotide reductase inhibition highlights its importance in cancer therapy (Donehower, 1992).
Properties
Molecular Formula |
C31H28N2O7 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S,10R,11R)-2-hydroxy-10-(3-hydroxy-4-methoxyphenyl)-4,6-dimethoxy-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one |
InChI |
InChI=1S/C31H28N2O7/c1-37-19-15-22(39-3)27-23(16-19)40-31(18-11-12-21(38-2)20(34)14-18)26(17-8-5-4-6-9-17)25-28(30(27,31)36)32-24-10-7-13-33(24)29(25)35/h4-6,8-9,11-12,14-16,26,34,36H,7,10,13H2,1-3H3/t26-,30+,31+/m1/s1 |
InChI Key |
AUJMBFPBXOTPLC-JZRGNDHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O |
SMILES |
COC1=C(C=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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